molecular formula C21H16N2O2S B11659047 6-Cyclopropyl-4-(2-furyl)-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile

6-Cyclopropyl-4-(2-furyl)-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile

Cat. No.: B11659047
M. Wt: 360.4 g/mol
InChI Key: ZJQYOXOAEZZNCT-UHFFFAOYSA-N
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Description

6-Cyclopropyl-4-(2-furyl)-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile is a complex organic compound that belongs to the class of nicotinonitriles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-4-(2-furyl)-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile typically involves multi-step organic reactions. The starting materials may include cyclopropyl derivatives, furyl compounds, and nicotinonitrile precursors. Common synthetic routes may involve:

    Cyclization reactions: to form the cyclopropyl ring.

    Furan ring formation: through cyclization of appropriate precursors.

    Thioether formation: by reacting thiol groups with electrophilic carbon centers.

    Nitrile group introduction: via nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: to enhance reaction rates.

    Solvents: to dissolve reactants and control reaction environments.

    Temperature and pressure control: to optimize reaction kinetics.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-4-(2-furyl)-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitrile or carbonyl groups to amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution at reactive sites.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-4-(2-furyl)-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    Nicotinonitriles: Compounds with similar core structures but different substituents.

    Thioethers: Compounds containing sulfur atoms bonded to carbon.

    Cyclopropyl derivatives: Compounds with cyclopropyl rings.

Uniqueness

6-Cyclopropyl-4-(2-furyl)-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C21H16N2O2S

Molecular Weight

360.4 g/mol

IUPAC Name

6-cyclopropyl-4-(furan-2-yl)-2-phenacylsulfanylpyridine-3-carbonitrile

InChI

InChI=1S/C21H16N2O2S/c22-12-17-16(20-7-4-10-25-20)11-18(14-8-9-14)23-21(17)26-13-19(24)15-5-2-1-3-6-15/h1-7,10-11,14H,8-9,13H2

InChI Key

ZJQYOXOAEZZNCT-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=C(C(=C2)C3=CC=CO3)C#N)SCC(=O)C4=CC=CC=C4

Origin of Product

United States

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